1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S2/c16-13-7-8-14(25-13)26(23,24)18-9-1-2-12(18)15(20)17-10-3-5-11(6-4-10)19(21)22/h3-8,12H,1-2,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESNDBIXKLHKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Chlorothiophene Moiety: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the chlorothiophene group.
Nitration: The nitrophenyl group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group could yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Key Compounds
Research Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in , involving sulfonylation of pyrrolidine and carboxamide coupling.
- Structure-Activity Relationships (SAR) : The chlorothiophene-sulfonyl group may optimize interactions with hydrophobic binding pockets, while the nitro group stabilizes charge transfer.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a pyrrolidine ring with a sulfonyl group and nitrophenyl moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.86 g/mol. The compound features several functional groups that may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.86 g/mol |
| CAS Number | 1103935-34-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, while the nitrophenyl group may facilitate interactions with cellular receptors or other proteins, leading to modulation of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : Interactions with specific receptors could influence signaling pathways, contributing to analgesic or anti-inflammatory effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. In vitro studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells .
Antimicrobial Activity
The compound's sulfonamide structure suggests potential antimicrobial properties. Studies have shown that related compounds exhibit antibacterial effects against various bacterial strains, indicating that this compound may also possess similar activity .
Enzyme Inhibition
In vitro assays have demonstrated that the compound can inhibit acetylcholinesterase (AChE) and urease activities, which are crucial for neurotransmitter regulation and urea metabolism, respectively . This inhibition could lead to therapeutic applications in neurodegenerative diseases and urinary disorders.
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating the anticancer effects of substituted N-(4-nitrophenyl)-l-prolinamides found that derivatives similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines .
- Antimicrobial Testing : Another investigation focused on the antibacterial activity of sulfonamide derivatives indicated promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy .
- Enzyme Inhibition Studies : Research has highlighted the enzyme inhibitory potential of sulfonamide-containing compounds, showing effective inhibition of AChE and urease in vitro, which supports their use in treating conditions related to these enzymes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide?
- Methodology : The compound can be synthesized via sulfonylation of pyrrolidine-2-carboxamide derivatives. For example, 4-nitrobenzenesulfonyl chloride is a key reagent for introducing the sulfonyl group. A multi-step approach involves:
Functionalizing pyrrolidine-2-carboxamide with the 4-nitrophenyl group via nucleophilic substitution.
Reacting the intermediate with 5-chlorothiophene-2-sulfonyl chloride under anhydrous conditions.
- Optimization : Control reaction temperature (0–5°C) and use a base like triethylamine to neutralize HCl byproducts. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of the 5-chlorothiophen-2-yl and 4-nitrophenyl groups (e.g., H NMR for aromatic proton splitting patterns).
- FTIR : Identify sulfonyl (S=O, ~1350–1150 cm) and carboxamide (C=O, ~1650 cm) functional groups.
- ESI-MS : Verify molecular weight and fragmentation patterns.
- UV-Vis : Analyze electronic transitions influenced by the nitro group (e.g., λmax ~300–400 nm) .
Q. What safety considerations are essential when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult safety data sheets for nitroaryl and sulfonamide hazards .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemical conformation of this compound?
- Methodology :
- Grow single crystals via slow evaporation in a solvent system (e.g., DMSO/water).
- Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and torsional strain in the pyrrolidine ring.
- Example : A related sulfonamide crystallized in an orthorhombic system (space group P222) with intermolecular hydrogen bonds stabilizing the lattice .
Q. What in silico strategies predict the biological activity of this sulfonamide derivative?
- Methodology :
- Molecular Docking : Simulate interactions with target receptors (e.g., AT receptors) using software like AutoDock Vina.
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with activity.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with in vitro assays .
Q. How does the 5-chlorothiophen-2-yl group influence electronic properties and reactivity?
- Methodology :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to evaluate electron-withdrawing effects.
- Cyclic Voltammetry : Measure redox potentials to assess the sulfonyl group’s electrophilicity.
- Experimental : Compare reaction rates with analogs (e.g., unsubstituted thiophene vs. chloro-substituted) .
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Systematically compare datasets for variables like assay conditions (pH, temperature) or cell lines used.
- Structural Analog Studies : Test derivatives with modified substituents (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR).
- Dose-Response Curves : Ensure IC/EC values are normalized to control for batch-to-batch variability .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?
- Methodology :
- Generate Hirshfeld surfaces using CrystalExplorer to visualize close contacts (e.g., C–H···O, π-π stacking).
- Quantify interaction contributions via 2D fingerprint plots. For example, O···H interactions may dominate in sulfonamide crystals (~30% of surface contacts) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
